2-(4-bromo-2-chlorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Overview
Description
2-(4-bromo-2-chlorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a complex organic compound that features a unique structure combining a bromine and chlorine-substituted phenyl ring with a tetrahydroisoindole dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-chlorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione typically involves multiple steps, starting with the preparation of the bromine and chlorine-substituted phenyl ring. One common method is the bromination of 2-chlorophenol using bromine in the presence of a catalyst . The resulting 4-bromo-2-chlorophenol is then subjected to further reactions to introduce the tetrahydroisoindole dione moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-chlorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Rearrangement Reactions: The structure of the compound allows for potential rearrangement reactions under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can produce different oxidation states of the compound.
Scientific Research Applications
2-(4-bromo-2-chlorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-chlorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione involves its interaction with specific molecular targets. The bromine and chlorine atoms on the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. Additionally, the tetrahydroisoindole dione moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-chlorophenol: A simpler compound with similar halogen substitutions but lacking the tetrahydroisoindole dione moiety.
Uniqueness
2-(4-bromo-2-chlorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione is unique due to its combination of a halogen-substituted phenyl ring with a tetrahydroisoindole dione moiety. This structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(4-bromo-2-chlorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO2/c15-8-5-6-12(11(16)7-8)17-13(18)9-3-1-2-4-10(9)14(17)19/h1-2,5-7,9-10H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYRGAJLKKKQSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=C(C=C(C=C3)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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